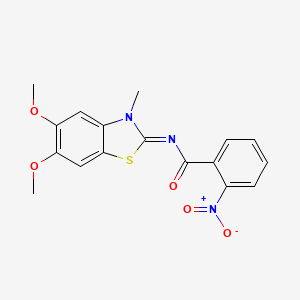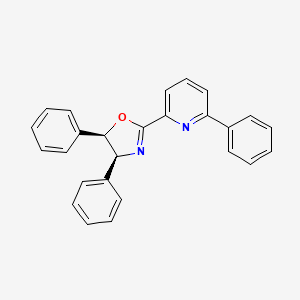![molecular formula C18H18BrN3O B2953319 1-[1-[(5-Bromofuran-2-yl)methyl]azetidin-3-yl]-2-cyclopropylbenzimidazole CAS No. 2380193-55-3](/img/structure/B2953319.png)
1-[1-[(5-Bromofuran-2-yl)methyl]azetidin-3-yl]-2-cyclopropylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-[(5-Bromofuran-2-yl)methyl]azetidin-3-yl]-2-cyclopropylbenzimidazole, also known as BFAZ, is a novel benzimidazole derivative that has gained attention due to its potential therapeutic applications. BFAZ is synthesized through a multistep process involving various chemical reactions.
Mecanismo De Acción
1-[1-[(5-Bromofuran-2-yl)methyl]azetidin-3-yl]-2-cyclopropylbenzimidazole exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, 1-[1-[(5-Bromofuran-2-yl)methyl]azetidin-3-yl]-2-cyclopropylbenzimidazole induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. 1-[1-[(5-Bromofuran-2-yl)methyl]azetidin-3-yl]-2-cyclopropylbenzimidazole also inhibits the cell cycle by downregulating cyclin-dependent kinases and upregulating cyclin-dependent kinase inhibitors. In Alzheimer's disease, 1-[1-[(5-Bromofuran-2-yl)methyl]azetidin-3-yl]-2-cyclopropylbenzimidazole reduces the accumulation of amyloid-beta plaques by inhibiting the beta-secretase enzyme, which is responsible for producing amyloid-beta. In epilepsy, 1-[1-[(5-Bromofuran-2-yl)methyl]azetidin-3-yl]-2-cyclopropylbenzimidazole reduces seizure activity by enhancing GABAergic neurotransmission.
Biochemical and Physiological Effects:
1-[1-[(5-Bromofuran-2-yl)methyl]azetidin-3-yl]-2-cyclopropylbenzimidazole has been shown to have various biochemical and physiological effects in animal models. In cancer cells, 1-[1-[(5-Bromofuran-2-yl)methyl]azetidin-3-yl]-2-cyclopropylbenzimidazole inhibits cell proliferation, induces apoptosis, and inhibits the migration and invasion of cancer cells. In Alzheimer's disease, 1-[1-[(5-Bromofuran-2-yl)methyl]azetidin-3-yl]-2-cyclopropylbenzimidazole reduces the accumulation of amyloid-beta plaques and improves cognitive function. In epilepsy, 1-[1-[(5-Bromofuran-2-yl)methyl]azetidin-3-yl]-2-cyclopropylbenzimidazole reduces seizure activity and improves cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[1-[(5-Bromofuran-2-yl)methyl]azetidin-3-yl]-2-cyclopropylbenzimidazole has several advantages for lab experiments, including its potential therapeutic applications in various diseases, its multiple mechanisms of action, and its ability to target specific molecular pathways. However, 1-[1-[(5-Bromofuran-2-yl)methyl]azetidin-3-yl]-2-cyclopropylbenzimidazole also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for 1-[1-[(5-Bromofuran-2-yl)methyl]azetidin-3-yl]-2-cyclopropylbenzimidazole research, including the development of more efficient synthesis methods, the optimization of its therapeutic applications in various diseases, and the investigation of its potential side effects and toxicity. Additionally, future research could focus on the development of 1-[1-[(5-Bromofuran-2-yl)methyl]azetidin-3-yl]-2-cyclopropylbenzimidazole analogs with improved pharmacological properties and the exploration of its potential applications in other diseases.
Métodos De Síntesis
The synthesis of 1-[1-[(5-Bromofuran-2-yl)methyl]azetidin-3-yl]-2-cyclopropylbenzimidazole involves a multistep process that starts with the preparation of 5-bromofuran-2-carboxylic acid. The carboxylic acid is then converted to an acid chloride, which is reacted with azetidine-3-amine to produce the corresponding amide. The amide is then reduced to an amine, which is reacted with 2-cyclopropylbenzimidazole-4-carboxylic acid to produce 1-[1-[(5-Bromofuran-2-yl)methyl]azetidin-3-yl]-2-cyclopropylbenzimidazole.
Aplicaciones Científicas De Investigación
1-[1-[(5-Bromofuran-2-yl)methyl]azetidin-3-yl]-2-cyclopropylbenzimidazole has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and epilepsy. In cancer research, 1-[1-[(5-Bromofuran-2-yl)methyl]azetidin-3-yl]-2-cyclopropylbenzimidazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, 1-[1-[(5-Bromofuran-2-yl)methyl]azetidin-3-yl]-2-cyclopropylbenzimidazole has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In epilepsy research, 1-[1-[(5-Bromofuran-2-yl)methyl]azetidin-3-yl]-2-cyclopropylbenzimidazole has been shown to reduce seizure activity in animal models.
Propiedades
IUPAC Name |
1-[1-[(5-bromofuran-2-yl)methyl]azetidin-3-yl]-2-cyclopropylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O/c19-17-8-7-14(23-17)11-21-9-13(10-21)22-16-4-2-1-3-15(16)20-18(22)12-5-6-12/h1-4,7-8,12-13H,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRDKCWBPFDINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)CC5=CC=C(O5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[(5-bromofuran-2-yl)methyl]azetidin-3-yl}-2-cyclopropyl-1H-1,3-benzodiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

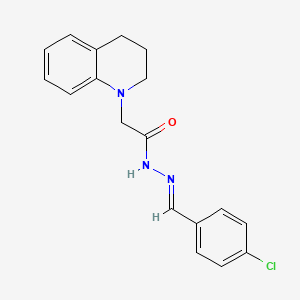
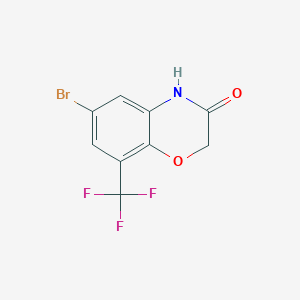

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-furylmethyl)propanamide](/img/structure/B2953242.png)
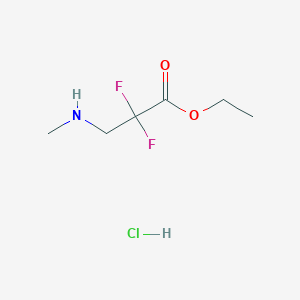
![3-benzyl-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2953245.png)
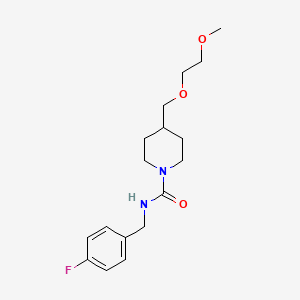
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine](/img/structure/B2953249.png)

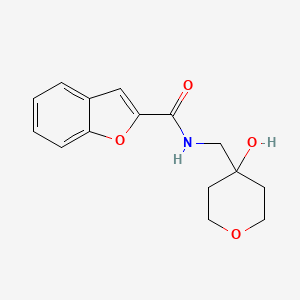
![2-Chloro-1-[4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one](/img/structure/B2953255.png)
![N-[4-(dimethylamino)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2953256.png)
